2-Fluorosulfonyloxy-1-methoxynaphthalene
Description
2-Fluorosulfonyloxy-1-methoxynaphthalene is a naphthalene derivative substituted with a methoxy group (-OCH₃) at the 1-position and a fluorosulfonyloxy group (-OSO₂F) at the 2-position. The methoxy group is an electron-donating substituent, while the fluorosulfonyloxy group is strongly electron-withdrawing, creating a unique electronic environment that influences reactivity and stability. Such bifunctional naphthalenes are often intermediates in organic synthesis, particularly in cross-coupling reactions or nucleophilic substitutions, where the fluorosulfonyloxy group may act as a leaving group.
Properties
IUPAC Name |
2-fluorosulfonyloxy-1-methoxynaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO4S/c1-15-11-9-5-3-2-4-8(9)6-7-10(11)16-17(12,13)14/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIMWSQPYTYXNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=CC=CC=C21)OS(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorosulfonyloxy-1-methoxynaphthalene typically involves the introduction of the fluorosulfonyloxy group onto a naphthalene derivative. One common method is the reaction of 1-methoxynaphthalene with a fluorosulfonylating agent under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Fluorosulfonyloxy-1-methoxynaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation may produce a sulfone .
Scientific Research Applications
2-Fluorosulfonyloxy-1-methoxynaphthalene has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds.
Materials Science: The compound is used in the development of advanced materials with unique properties.
Chemical Biology: It is employed in the study of biological systems and the development of bioactive molecules
Mechanism of Action
The mechanism of action of 2-Fluorosulfonyloxy-1-methoxynaphthalene involves its ability to participate in various chemical reactions due to the presence of the reactive fluorosulfonyloxy group. This group can undergo nucleophilic substitution, leading to the formation of new bonds and the modification of molecular structures. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the naphthalene ring .
Comparison with Similar Compounds
Table 1: Substituent Comparison and Reactivity
Key Findings :
- The fluorosulfonyloxy group in 2-fluoro sulfonyloxy-1-methoxynaphthalene significantly enhances electrophilicity at the 2-position, making it more reactive than methyl- or methoxymethyl-substituted analogs.
- Compared to nitro-substituted derivatives (e.g., 2-methoxy-1-(4-nitrophenyl)naphthalene), the -OSO₂F group offers superior leaving-group ability, enabling applications in palladium-catalyzed cross-coupling or alkylation reactions.
Toxicity Profiles
Table 2: Toxicity Comparison of Naphthalene Derivatives
Key Findings :
- Methyl- and unsubstituted naphthalenes exhibit well-documented respiratory and hepatic toxicity due to reactive metabolites like epoxides and quinones .
- The fluorosulfonyloxy group introduces a novel toxicological risk profile. However, specific data on 2-fluoro sulfonyloxy-1-methoxynaphthalene remain lacking.
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